molecular formula C15H16O5S B12851296 Bisphenol A monosulfate CAS No. 267244-09-7

Bisphenol A monosulfate

Cat. No.: B12851296
CAS No.: 267244-09-7
M. Wt: 308.4 g/mol
InChI Key: DOJJVTGTRZSDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisphenol A monosulfate is a sulfate conjugate of Bisphenol A, a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins. This compound is a major metabolite of Bisphenol A in humans and other organisms, formed during Phase II metabolism. This compound is of significant interest due to its potential endocrine-disrupting properties and its widespread presence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A monosulfate is synthesized through the sulfation of Bisphenol A. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the monosulfate derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A monosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bisphenol A monosulfate has several scientific research applications:

    Chemistry: Used as a model compound to study the metabolism and environmental fate of Bisphenol A.

    Biology: Investigated for its endocrine-disrupting effects and its role in various biological processes.

    Medicine: Studied for its potential impact on human health, particularly in relation to hormonal imbalances and reproductive health.

    Industry: Used in research to develop safer alternatives to Bisphenol A and its derivatives.

Mechanism of Action

Bisphenol A monosulfate exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural hormones, binding to estrogen receptors and altering their normal function. This interaction can lead to various physiological effects, including disruption of endocrine function and potential impacts on reproductive health .

Similar Compounds:

Uniqueness: this compound is unique due to its formation as a metabolite of Bisphenol A and its specific interactions with biological systems. Unlike its analogues, it is primarily studied for its role in metabolism and its potential endocrine-disrupting effects .

Properties

267244-09-7

Molecular Formula

C15H16O5S

Molecular Weight

308.4 g/mol

IUPAC Name

[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] hydrogen sulfate

InChI

InChI=1S/C15H16O5S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19/h3-10,16H,1-2H3,(H,17,18,19)

InChI Key

DOJJVTGTRZSDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.